molecular formula C12H13BrN4O3 B13882131 Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate

Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate

Cat. No.: B13882131
M. Wt: 341.16 g/mol
InChI Key: XDLNPFAFLYQFTL-UHFFFAOYSA-N
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Description

Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a bromine atom, a methyl group, and a carboxylate ester. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent . The reaction mixture is then subjected to various purification steps, such as filtration and washing, to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure

Properties

Molecular Formula

C12H13BrN4O3

Molecular Weight

341.16 g/mol

IUPAC Name

methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H13BrN4O3/c1-16-6-7(13)4-8(11(16)18)14-10-5-9(12(19)20-3)17(2)15-10/h4-6H,1-3H3,(H,14,15)

InChI Key

XDLNPFAFLYQFTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NN(C(=C2)C(=O)OC)C)Br

Origin of Product

United States

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